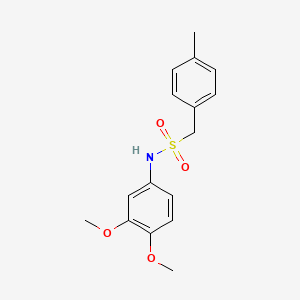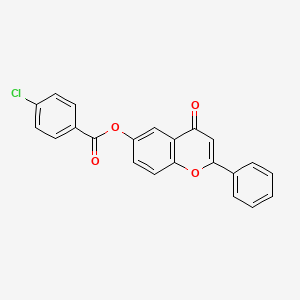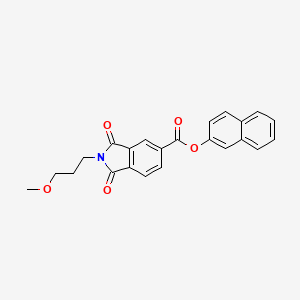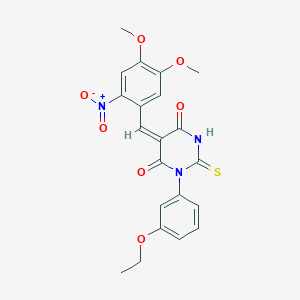
N-(2-ethylphenyl)-1-pyrrolidinecarbothioamide
説明
Synthesis Analysis
The synthesis of N-(2-ethylphenyl)-1-pyrrolidinecarbothioamide and related compounds typically involves interactions of N-aryl cyanothioacetamide derivatives with electrophilic reagents. This process has been explored in the context of creating novel compounds with potential antimicrobial and antifungal activities (Salem et al., 2011).
Molecular Structure Analysis
Studies on the molecular structure of N-(2-ethylphenyl)-1-pyrrolidinecarbothioamide derivatives include crystallography and spectroscopic investigations. These studies provide insights into the stability, geometric configuration, and interactions at the molecular level (Lawrence et al., 2015).
Chemical Reactions and Properties
The chemical properties of N-(2-ethylphenyl)-1-pyrrolidinecarbothioamide derivatives are characterized by their reactions with various reagents, forming complexes with metals such as palladium and exhibiting unique reactivity patterns. These properties are crucial for understanding their potential applications in various fields, including medicinal chemistry (Bon et al., 2007).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are essential for the practical application and handling of these compounds. Detailed analysis of these properties can be found in studies focusing on the structural characterization and intermolecular interactions of related compounds (Malone et al., 1997).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and binding affinity, are crucial for the application of N-(2-ethylphenyl)-1-pyrrolidinecarbothioamide derivatives in various fields. These properties are often studied through synthetic routes, reactivity with DNA/proteins, and potential biological activities, providing a comprehensive understanding of the compound's capabilities (Muralisankar et al., 2016).
科学的研究の応用
DNA/Protein Interaction and Anticancer Activity
One study focused on the synthesis of thiosemicarbazone-based copper(II)/nickel(II) complexes derived from N-ethyl-2-(phenyl(pyridin-2-yl)methylene)hydrazinecarbothioamide. These complexes were characterized and evaluated for their DNA/protein binding abilities, DNA cleavage capabilities, and cytotoxicity against lung cancer cell lines. The copper(II) and nickel(II) complexes demonstrated significant anticancer activity, with IC50 values of 56.07 and 80.10 μM, respectively, showcasing their potential as therapeutic agents against cancer (Muralisankar et al., 2016).
Anticancer Agents Targeting Topoisomerase
Another study reported the design, synthesis, and evaluation of pyrazole derivatives, including 5-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-4,5-dihydropyrazole-1-carbothioamides, for their topoisomerase IIα inhibitory activity and cytotoxicity against cancer cell lines. The compound 5d emerged as a notable anticancer agent with superior cytotoxicity, showing IC50 values ranging from 7.01 to 14.31 μM against various cancer cell lines and a significant inhibition of topoisomerase IIα (Alam et al., 2016).
Organometallic Anticancer Agents
Research into novel organometallic antitumor agents based on RuII and OsII complexes with N-substituted 2-pyridinecarbothioamides highlighted these compounds' potential as orally active anticancer drugs. The ligands, previously studied as gastric mucosal protectants, exhibited high antiproliferative activity against colon carcinoma and non-small lung cancer cell lines upon coordination, making them suitable candidates for oral administration due to their exceptional stability in acidic conditions and potential dual-mode of action targeting DNA and chromatin activity (Meier et al., 2013).
特性
IUPAC Name |
N-(2-ethylphenyl)pyrrolidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2S/c1-2-11-7-3-4-8-12(11)14-13(16)15-9-5-6-10-15/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVGMIVWESSAOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=S)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)pyrrolidine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(3,5-dichlorophenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4582884.png)
![9-ethyl-8-methyl-2-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4582895.png)

![N-benzyl-4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(tert-butyl)butanamide](/img/structure/B4582921.png)
![N'-[(4-chlorophenoxy)acetyl]-2-oxo-2-(1-piperidinyl)acetohydrazide](/img/structure/B4582925.png)

![3-[(3-bromo-4-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4582930.png)

![methyl 3-({[4-(benzoylamino)benzoyl]oxy}methyl)benzoate](/img/structure/B4582948.png)
![N-{1-{[(3-acetylphenyl)amino]carbonyl}-2-[4-(dimethylamino)phenyl]vinyl}benzamide](/img/structure/B4582968.png)
![N-(sec-butyl)-N'-[1-(4-propylphenyl)ethyl]urea](/img/structure/B4582976.png)